2-formyl-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

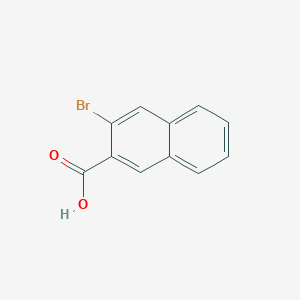

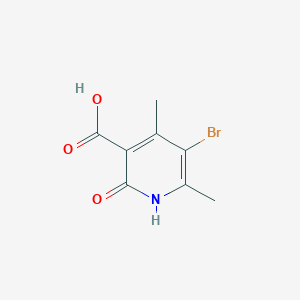

“2-formyl-1H-pyrrole-3-carboxylic acid” is an organic compound that is a derivative of pyrrole . It is an important organic intermediate used to synthesize substituted pyrrole products . It is also known as 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between amines and 2,5-dimethoxytetrahydrofuran in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular formula of “2-formyl-1H-pyrrole-3-carboxylic acid” is C6H5NO3 . The structure includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For example, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 139.11 . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Transformations

- Pyrrole derivatives, including 2-formyl-1H-pyrrole-3-carboxylic acid, are used as synthons for polysubstituted dihydropyridines and other compounds, highlighting their utility in complex organic synthesis (Štětinová et al., 2005).

Novel Syntheses Techniques

- New procedures for synthesizing carboxylic acids and pyrazinone derivatives based on 2-formyl-1H-pyrrole-3-carboxylic acid demonstrate its role in innovative synthetic pathways (Mokrov et al., 2009).

Electrophilic Substitution Reactions

- The compound is involved in electrophilic substitution reactions, forming 3-substituted products, useful in general synthesis of 3-acylpyrroles (Hrnčariková & Végh, 2003).

Precursors for Hydrazide-Hydrazones

- It serves as a precursor for hydrazide-hydrazone synthesis, with applications in various fields, including pharmaceuticals (Singh et al., 2013).

Ring Contraction Synthesis

- The compound is involved in the synthesis of pyrrole formiate derivatives through ring contraction, showcasing its role in novel organic transformations (Fan et al., 2018).

Functionalization in Ligand Preparation

- It is used in the functionalization of salen-type ligands, indicating its utility in complex ligand synthesis (Andrade et al., 2005).

Analysis of Intermolecular Bonds

- Studies on dimers of pyrrole-2-carboxylic acid provide insights into intermolecular hydrogen bonding, demonstrating the compound's relevance in theoretical chemistry (Góra et al., 2005).

Catalysis in Organic Reactions

- Pyrrole-2-carboxylic acid is an effective ligand in Cu-catalyzed monoarylation of anilines, underscoring its role in catalysis (Altman et al., 2008).

Conductive Copolymer Films

- The compound is studied for its effect in the preparation of conductive copolymer films, indicating its potential in material science applications (Hoshina & Kobayashi, 2012).

Spectroscopic and Quantum Chemical Studies

- Detailed spectroscopic and quantum chemical studies of derivatives provide insights into their molecular structure and properties, useful in various scientific applications (Singh et al., 2013).

Decarboxylation Studies

- The compound's decarboxylation process is studied, providing insights into reaction mechanisms important in organic chemistry (Mundle & Kluger, 2009).

Isolation from Natural Sources

- It has been isolated from natural sources like Leccinum extremiorientale, showcasing its presence in nature and potential applications in natural product chemistry (Yang et al., 2015).

Tandem Synthesis Approaches

- A tandem approach for synthesizing derivatives demonstrates its versatility in synthetic chemistry (Mehrparvar et al., 2014).

Reactivity of Thionoester Pyrroles

- Its role in the reactivity of 2-thionoester pyrroles, leading to 2-formyl pyrroles, is significant for synthetic routes in organic chemistry (Kim et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

2-formyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-3-5-4(6(9)10)1-2-7-5/h1-3,7H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLICKHNDGZZUCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-formyl-1H-pyrrole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)

![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)

![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)